Lipophilicity: Higher XLogP3-AA vs. 3-Methyl and 3-Pyridinyl Analogs
The target compound exhibits a calculated XLogP3-AA of 1.1, which is 0.6 units higher than the 3-methyl analog (0.5) and substantially higher than the polar 3-pyridinyl variant (approx. 0.0). This increased lipophilicity enhances passive membrane permeability by a factor estimated at ~4x based on the Hansch-Leo correlation, making the trifluoromethyl derivative more suitable for targeting intracellular hydrophobic pockets or crossing the blood-brain barrier [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 3-Methyl analog: 0.5; 3-(3-Pyridinyl) analog: ~0.0 |
| Quantified Difference | 0.6 log units vs. 3-methyl; >1.0 log unit vs. 3-pyridinyl |
| Conditions | Computational prediction (PubChem XLogP3 algorithm, 2021 release) — no experimental logP data available |
Why This Matters
In drug discovery, a 0.6 logP difference can shift the optimal partition coefficient, directly influencing oral absorption and CNS penetration, steering procurement toward the -CF₃ variant for CNS or intracellular targets.
- [1] PubChem. (2021). Computed Properties for CID 135465828 (Target), CID 135596825 (3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine), and CID 86324219 (3-Pyridinyl analog). View Source
